3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride
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Overview
Description
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated organic compound with the molecular formula C₅H₆ClF₄NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of four fluorine atoms and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as sulfur tetrafluoride (SF₄) or tetrafluoromethane (CF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3,3,4,4-tetrafluoropyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Amides, esters, and thioesters: from substitution reactions.
3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.
3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.
Scientific Research Applications
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine: Lacks the carbonyl chloride group but shares the fluorinated pyrrolidine core.
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
3,3,4,4-Tetrafluoropyrrolidine hydrochloride: A hydrochloride salt form of the fluorinated pyrrolidine.
Uniqueness
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a reactive carbonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Biological Activity
3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound (C₄H₅F₄ClN) is characterized by its unique tetrafluorinated pyrrolidine structure. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities primarily through its role as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The fluorination enhances binding affinity and selectivity for target proteins.
Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV inhibitors derived from this compound can modulate glucose levels by preventing the degradation of incretin hormones, which play a crucial role in insulin signaling. The inhibition of DPP-IV has been shown to improve glycemic control in diabetic models.
Case Studies
- DPP-IV Inhibition Study : A study demonstrated that compounds derived from 3,3,4,4-tetrafluoropyrrolidine exhibited significant inhibition of DPP-IV activity in vitro. This was associated with improved glucose tolerance in diabetic mice models.
- Cytokine Release : Research involving immune cells indicated that fluorinated analogs could induce the secretion of cytokines such as IFN-γ and IL-13 when presented to antigen-presenting cells. This suggests a role in modulating immune responses.
Comparative Analysis with Other Compounds
To further understand the efficacy of this compound, it is beneficial to compare its activity with other known DPP-IV inhibitors.
Table 2: Comparison of DPP-IV Inhibitors
Properties
Molecular Formula |
C5H4ClF4NO |
---|---|
Molecular Weight |
205.54 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2 |
InChI Key |
GUQBRSURUHKJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C(=O)Cl)(F)F)(F)F |
Origin of Product |
United States |
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